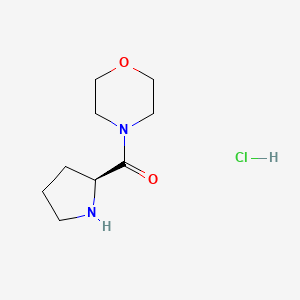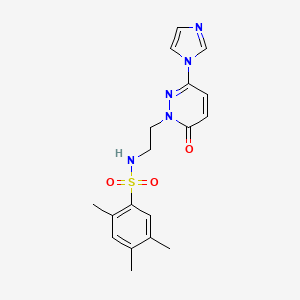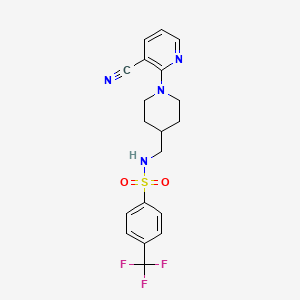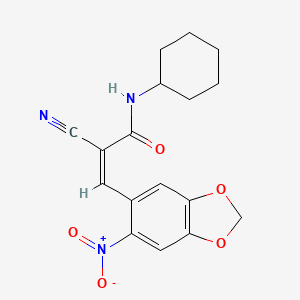
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. Its structure includes an oxazolidinone core, a pyrrolidine ring, and a trifluoromethylated pyridine moiety, making it an interesting candidate for research in synthetic chemistry and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the pyrrolidine moiety, and the incorporation of the trifluoromethylated pyridine. One common approach begins with the reaction of a suitable amine with an oxazolidinone precursor under acidic or basic conditions to form the desired oxazolidinone structure. Subsequent steps often involve the use of protecting groups, coupling reagents, and purification techniques to achieve high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to ensure cost-efficiency and scalability. Key considerations include the selection of starting materials, reaction conditions (such as temperature, pressure, and solvent choice), and purification methods (such as crystallization, distillation, or chromatography). Automation and process control are often employed to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of new functional groups or ring-opening reactions.
Reduction: : Reduction reactions may target specific parts of the molecule, such as the oxazolidinone ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum) to facilitate specific transformations. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms, developing new synthetic methodologies, and designing novel compounds with specific properties.
Biology and Medicine
In biology and medicine, this compound shows potential as a pharmaceutical intermediate or active ingredient Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development
Industry
In the industrial sector, the compound's stability and reactivity make it suitable for use in various applications, such as the development of new materials, agrochemicals, or specialty chemicals. Its unique properties may also be exploited in the design of functional materials with specific characteristics, such as improved durability, reactivity, or environmental resistance.
Wirkmechanismus
The mechanism by which 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one exerts its effects is highly dependent on its specific molecular targets and pathways. In general, the compound may interact with proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Oxo-2-(3-pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A similar compound lacking the trifluoromethyl group on the pyridine moiety.
3-(2-Oxo-2-(3-(4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A compound with a methyl group instead of the trifluoromethyl group.
3-(2-Oxo-2-(3-(2,4-difluorophenoxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A derivative with a difluorophenoxy group in place of the trifluoromethylated pyridine.
Uniqueness
The uniqueness of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one lies in its trifluoromethyl group, which imparts distinctive electronic and steric properties. This feature can influence the compound's reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)10-1-3-19-12(7-10)25-11-2-4-20(8-11)13(22)9-21-5-6-24-14(21)23/h1,3,7,11H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBYARBGMDAIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2704231.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)
![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)


![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2704246.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
